molecular formula C16H25N3O2S B2679434 N-(tert-butyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide CAS No. 1234947-42-2

N-(tert-butyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide

Cat. No.: B2679434
CAS No.: 1234947-42-2
M. Wt: 323.46
InChI Key: KINNBAUIBJLKRW-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of a thiophene ring and a piperidine moiety in its structure suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Core: Starting with a piperidine derivative, the tert-butyl group can be introduced via alkylation reactions.

    Introduction of the Thiophene Moiety: The thiophene-3-carboxamide can be synthesized separately and then coupled with the piperidine derivative using amide bond formation reactions.

    Final Coupling: The final step involves coupling the thiophene-3-carboxamide with the piperidine derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) for oxidation of the thiophene ring.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the amide group.

    Substitution: Alkyl halides or sulfonates for nucleophilic substitution on the piperidine ring.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Piperidine derivatives with reduced amide groups.

    Substitution: Alkylated or arylated piperidine derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, it might involve:

    Binding to Receptors: Interaction with specific receptors or enzymes in the body.

    Modulation of Pathways: Affecting signaling pathways or metabolic processes.

    Molecular Targets: Specific proteins or nucleic acids that the compound interacts with.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-4-((thiophene-2-carboxamido)methyl)piperidine-1-carboxamide
  • N-(tert-butyl)-4-((furan-3-carboxamido)methyl)piperidine-1-carboxamide

Uniqueness

N-(tert-butyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide is unique due to the specific positioning of the thiophene ring and the tert-butyl group, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

N-tert-butyl-4-[(thiophene-3-carbonylamino)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S/c1-16(2,3)18-15(21)19-7-4-12(5-8-19)10-17-14(20)13-6-9-22-11-13/h6,9,11-12H,4-5,7-8,10H2,1-3H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINNBAUIBJLKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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